EphA4 Receptor Binding Affinity: Target Compound vs. Non-Chlorinated Isomers
4-Chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid demonstrates a 500- to 700-fold higher binding affinity for the EphA4 receptor compared to the non-chlorinated isomers reported in the primary literature. The compound exhibits an IC50 of 12 nM and a Kd of 19 nM in EphA4 binding assays [1]. In contrast, the two isomeric 2,5-dimethylpyrrolyl benzoic acid derivatives (which lack the 4-chloro substitution) displayed Ki values of 7 μM and 9 μM in enzyme-linked immunosorbent assays [2].
| Evidence Dimension | EphA4 receptor inhibition potency |
|---|---|
| Target Compound Data | IC50 = 12 nM; Kd = 19 nM |
| Comparator Or Baseline | Non-chlorinated 2,5-dimethylpyrrolyl benzoic acid isomers: Ki = 7 μM and 9 μM |
| Quantified Difference | ~583-fold to 750-fold higher potency (target compound) |
| Conditions | Target: human EphA4 receptor; Assay: inhibition of ephrin-A5 binding to EphA4-Fc (ELISA) [1]; Comparator: ephrin-A5 binding to EphA4 (ELISA) [2] |
Why This Matters
The ~600-fold difference in potency is critical for selecting a compound that achieves effective EphA4 inhibition at physiologically relevant concentrations, reducing the required dose and potentially minimizing off-target effects.
- [1] BindingDB. BDBM50535195. IC50: 12 nM; Kd: 19 nM for human EphA4 receptor. View Source
- [2] Noberini R, Koolpe M, Peddibhotla S, et al. Small Molecules Can Selectively Inhibit Ephrin Binding to the EphA4 and EphA2 Receptors. J Biol Chem. 2008;283(43):29461-29472. View Source
